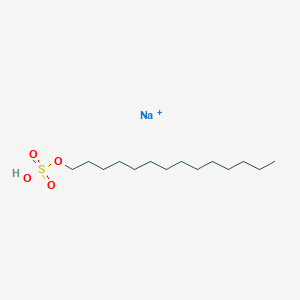
2,4-Dichloro-6-(trichloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(trichloromethyl)pyridine, commonly known as DCTP, is a chemical compound that belongs to the family of chlorinated pyridines. It is a white crystalline solid that is used in various scientific research applications. DCTP is primarily used as a herbicide, but its unique chemical properties have made it a valuable tool in biochemical and physiological research.
Mecanismo De Acción
DCTP is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. DCTP binds irreversibly to the active site of acetylcholinesterase, resulting in the inhibition of the enzyme's activity. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can result in various physiological effects.
Efectos Bioquímicos Y Fisiológicos
DCTP has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in various cell types, leading to the production of reactive oxygen species. Additionally, DCTP has been shown to induce apoptosis in various cancer cell lines. DCTP has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DCTP in scientific research is its high potency. DCTP is a potent inhibitor of acetylcholinesterase, making it a valuable tool for studying the mechanism of action of various enzymes and proteins. However, one of the limitations of using DCTP in lab experiments is its toxicity. DCTP is highly toxic and can pose a significant risk to researchers if proper safety precautions are not taken.
Direcciones Futuras
There are several future directions for the use of DCTP in scientific research. One potential future direction is the development of novel drugs that target acetylcholinesterase. Additionally, DCTP could be used as a tool to study the mechanism of action of various neurotransmitters and their receptors. Finally, DCTP could be used to study the structure and function of various biological membranes and their interactions with other molecules.
Métodos De Síntesis
DCTP can be synthesized through a multistep process that involves the reaction of 2,4-dichloropyridine with trichloromethyl chloroformate in the presence of a base. This reaction results in the formation of DCTP, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
DCTP has been extensively used in scientific research due to its unique chemical properties. It has been used as a tool to study the mechanism of action of various enzymes and proteins. DCTP has also been used as a substrate for the synthesis of various pharmaceuticals and natural products. Additionally, DCTP has been used as a probe to study the structure and function of various biological membranes.
Propiedades
Número CAS |
1129-19-7 |
|---|---|
Nombre del producto |
2,4-Dichloro-6-(trichloromethyl)pyridine |
Fórmula molecular |
C6H2Cl5N |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(trichloromethyl)pyridine |
InChI |
InChI=1S/C6H2Cl5N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H |
Clave InChI |
BVZNPRRMFJCNKM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(N=C1C(Cl)(Cl)Cl)Cl)Cl |
SMILES canónico |
C1=C(C=C(N=C1C(Cl)(Cl)Cl)Cl)Cl |
Otros números CAS |
1129-19-7 |
Sinónimos |
2,4-Dichloro-6-(trichloromethyl)pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)



